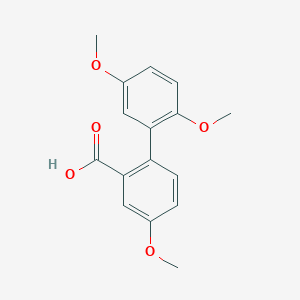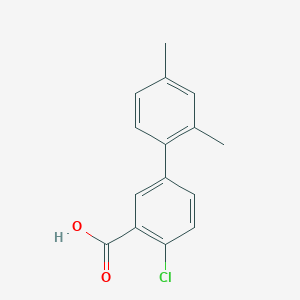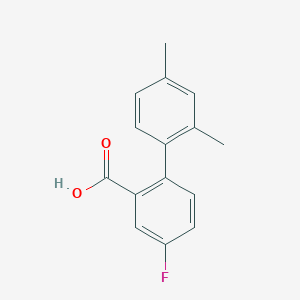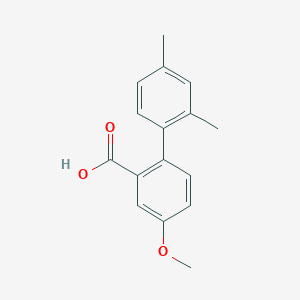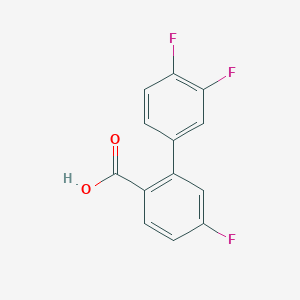
5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid (5-DFP-2-FBA) is a chemical compound that is widely used in scientific research. It is a white crystalline solid with a melting point of 134-135°C and a boiling point of 281°C. It is soluble in methanol, ethanol, and acetone, and slightly soluble in water. 5-DFP-2-FBA is a versatile compound that has been used in a variety of scientific applications, including organic synthesis, drug development, and biological research.
Scientific Research Applications
5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of fluorinated compounds, including fluoroalkanes and fluoroethers. In addition, 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% has been used as a fluorescent probe in biological research, and as a substrate in enzyme assays.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as lipases and proteases, by binding to their active sites. In addition, 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% has been found to interact with DNA, suggesting that it may also act as a DNA-binding agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it has been found to inhibit the growth of certain bacterial and fungal species, suggesting that it may have antibacterial and antifungal properties. In addition, it has been found to have a weak cytotoxic effect on certain cell lines, suggesting that it may have potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
The main advantages of using 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments are its stability, low toxicity, and low cost. It is stable at room temperature and is not highly toxic. Furthermore, it is relatively inexpensive compared to other compounds used in scientific research. However, it is important to note that 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% can be difficult to dissolve in water, and it can be volatile when heated.
Future Directions
The potential applications of 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% are numerous and varied. Further research is needed to investigate its potential as an antibacterial and antifungal agent, as well as its potential use in cancer therapy. In addition, further research is needed to investigate its potential as a fluorescent probe for biological research, and as a reagent in the synthesis of fluorinated compounds. It is also important to investigate the mechanism of action of 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% in order to better understand its effects on enzymes and DNA. Finally, further research is needed to investigate the potential of 5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Synthesis Methods
5-(2,4-Dimethylphenyl)-2-fluorobenzoic acid, 95% can be synthesized by a variety of methods. One of the most commonly used methods is the Friedel-Crafts acylation of 2,4-dimethylphenol with fluorobenzoyl chloride. This is a two-step process that involves the formation of the acyl chloride intermediate and its subsequent reaction with the phenol. The reaction requires an acid catalyst, such as pyridine, and the product is purified by recrystallization.
properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(8-11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDRTBKVTNUWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681234 |
Source


|
| Record name | 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183896-57-2 |
Source


|
| Record name | 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


